

4-Pentyn-1-ol molecular weight and formula

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Compound of Interest

Compound Name: 4-Pentyn-1-ol

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Technical Overview of 4-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for **4-Pentyn-1-ol** (CAS: 5390-04-5), an alkyne alcohol utilized as a chemical intermediate and initiator in various organic synthesis applications.[1][2][3] Its utility is noted in the synthesis of cannabinoid CB1 receptor agonists and in ring-opening polymerization reactions.[2][3][4]

Physicochemical Data

The molecular formula and weight of **4-Pentyn-1-ol** are fundamental parameters for stoichiometric calculations in reaction planning. These values are derived from its chemical structure based on IUPAC atomic weights.[5]

Parameter	Value	Source
Molecular Formula	C5H8O	[4][5][6]
Molecular Weight	84.12 g/mol	[4][6][7][8]

Experimental Protocols

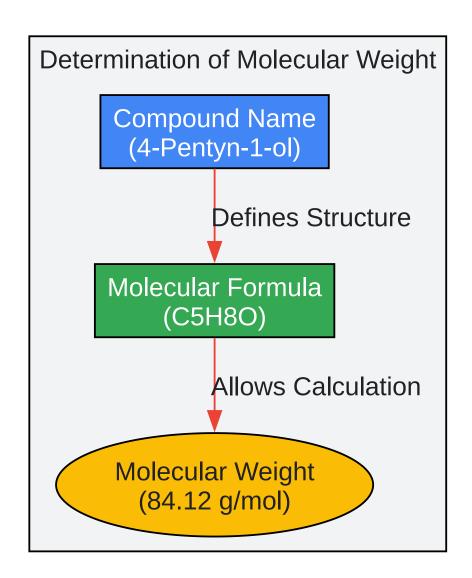
The molecular weight listed is a computed property based on the compound's molecular formula (C5H8O) and the standard atomic weights of its constituent elements (Carbon,



Hydrogen, and Oxygen).[5][6] This is a standard calculated value and not determined via a specific experimental protocol for this guide.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's name to its calculated molecular weight.



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Caption: Logical workflow from chemical identity to molecular weight.



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